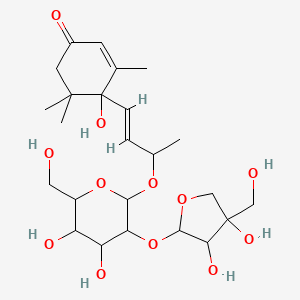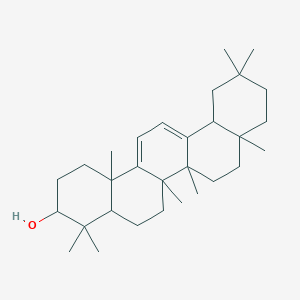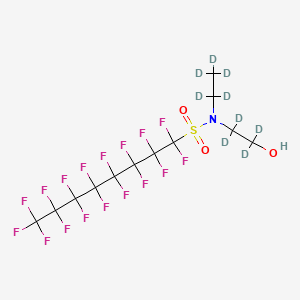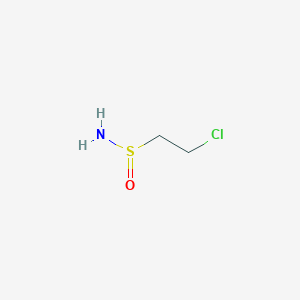
7Z-TrifostigmanosideI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7Z-Trifostigmanoside I is a naturally occurring compound found in the plant Polygala hongkongensis Hemsl It belongs to the class of sesquiterpenes and is known for its unique chemical structure and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7Z-Trifostigmanoside I involves several steps, starting from the extraction of the compound from its natural source, Polygala hongkongensis Hemsl. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of 7Z-Trifostigmanoside I is still in its nascent stages. the compound can be produced on a larger scale through biotechnological methods, including the use of plant cell cultures and microbial fermentation. These methods offer a sustainable and efficient way to produce the compound without depleting natural resources .
Analyse Chemischer Reaktionen
Types of Reactions: 7Z-Trifostigmanoside I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under mild conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce carbonyl groups to alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of 7Z-Trifostigmanoside I with enhanced biological activities. These derivatives are often used in further research to explore their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7Z-Trifostigmanoside I involves its interaction with specific molecular targets and pathways. The compound has been shown to activate protein kinase C (PKC) pathways, leading to the phosphorylation of various downstream targets. This activation results in the modulation of cellular processes such as mucin production and tight junction integrity . Additionally, 7Z-Trifostigmanoside I has been found to protect intestinal barrier function by enhancing the activity of MUC2 and maintaining tight junctions through the PKCα/β pathway .
Vergleich Mit ähnlichen Verbindungen
Trifostigmanoside II: Another sesquiterpene glycoside found in Polygala species with similar biological activities.
Cycloastragenol: A triterpenoid compound with anti-aging and anti-inflammatory properties.
Astragaloside IV: A glycoside of cycloastragenol with similar pharmacological activities.
Uniqueness of 7Z-Trifostigmanoside I: 7Z-Trifostigmanoside I stands out due to its unique chemical structure and its ability to modulate specific biological pathways.
Eigenschaften
Molekularformel |
C24H38O12 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
4-[(E)-3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3/b6-5+ |
InChI-Schlüssel |
ZUOHPMUWXJPXFB-AATRIKPKSA-N |
Isomerische SMILES |
CC1=CC(=O)CC(C1(/C=C/C(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)
![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)




